molecular formula C9H9NO B1421911 3-[(1R)-1-hydroxyethyl]benzonitrile CAS No. 317829-69-9

3-[(1R)-1-hydroxyethyl]benzonitrile

Cat. No. B1421911
CAS RN: 317829-69-9
M. Wt: 147.17 g/mol
InChI Key: ZGFGALOARUPOBS-SSDOTTSWSA-N
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Description

Physical And Chemical Properties Analysis

3-[(1R)-1-hydroxyethyl]benzonitrile has a molecular weight of 147.18 . It is a powder at room temperature .

Scientific Research Applications

Local Environment Probing in Ionic Liquids

Benzonitrile derivatives, due to their sensitivity to chemical and electrostatic characteristics, are used as infrared probes to monitor the local structure and electrostatic environment in ionic liquids (ILs). These derivatives can indicate hydrogen bonding and intrinsic electric fields within ILs, proving crucial for understanding the ionic network rather than the nonpolar domain in these liquids (Zhang et al., 2013).

Phototoxicity Reduction in Dermatological Applications

Certain benzonitrile derivatives have been designed to minimize phototoxicity, making them suitable for dermatological applications such as sebum control and treatment of androgenetic alopecia. These compounds demonstrate how altering molecular structure can reduce adverse effects while maintaining therapeutic efficacy (Li et al., 2008).

Solar Cell Enhancement

Benzonitrile-based electrolytes have been shown to enhance the operation of Dye Sensitized Solar Cells (DSSCs), providing long-term stability and maintaining efficiency over extended periods. This application demonstrates the compound's role in improving renewable energy technologies (Latini et al., 2014).

Fungal Degradation and Environmental Impact

Fusarium solani, a fungus capable of using benzonitrile as its sole carbon and nitrogen source, illustrates the potential environmental impact of benzonitrile derivatives in biodegrading certain nitrilic herbicides. This application underlines the importance of understanding microbial interactions with synthetic compounds for environmental protection (Harper, 1977).

Green Synthesis Approaches

Innovative green synthesis methods utilizing ionic liquids have been developed for producing benzonitrile from benzaldehyde, offering environmentally friendly alternatives to traditional chemical syntheses. These methods emphasize the reduction of hazardous reagents and the simplification of separation processes, contributing to more sustainable chemical manufacturing practices (Li et al., 2019).

Mechanism of Action

The mechanism of action of 3-[(1R)-1-hydroxyethyl]benzonitrile is not yet fully understood. It is believed that the hydroxyethyl group attached to the benzonitrile nucleus may act as a hydrogen bond acceptor, allowing the compound to interact with other molecules .

Safety and Hazards

3-[(1R)-1-hydroxyethyl]benzonitrile is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding ingestion, inhalation, and skin contact, and using protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-[(1R)-1-hydroxyethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGALOARUPOBS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317829-69-9
Record name 3-[(1R)-1-hydroxyethyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-acetylbenzonitrile (1 equivalent) in methanol at room temperature was added sodium borohydride (approx. 1.67 equivalents), and the reaction was stirred for approximately 20 minutes. Aqueous work-up provided the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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